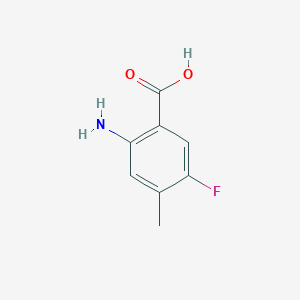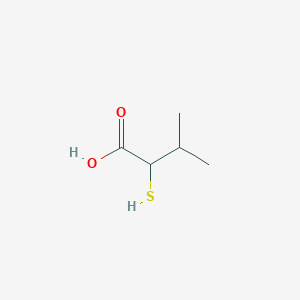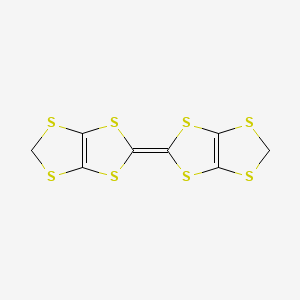
Bis(methylenedithio)tetrathiafulvalene
Vue d'ensemble
Description
Bis(methylenedithio)tetrathiafulvalene (BMDT-TTF) is a derivative of the well-known electron donor molecule bis(ethylenedithio)tetrathiafulvalene (ET or BEDT-TTF). While the provided papers do not directly discuss BMDT-TTF, they offer insights into the synthesis, properties, and applications of various ET derivatives, which can be extrapolated to understand BMDT-TTF.
Synthesis Analysis
The synthesis of ET derivatives is typically achieved through multi-step organic reactions. For instance, the deuterated ET derivative was synthesized using a phosphite coupling reaction, starting from a thione intermediate or a carbonyl intermediate . Another derivative, bis(phenylenedithio)tetrathiafulvalene (BPhDT-TTF), was prepared starting from dimercaptobenzene and chloroactyl chloride, also using a phosphite coupling reaction . Alkyl chain-substituted ET molecules were synthesized to improve solubility in organic solvents . These methods demonstrate the versatility of ET derivatives' synthesis, which could be applied to BMDT-TTF.
Molecular Structure Analysis
The molecular structure of ET derivatives can vary significantly. For example, ET molecules with one alkyl chain maintain the same dimer structure as ET, while those with longer alkyl chains form zig-zag columns . A spiro-substituted BEDT-TTF analogue exhibited a strongly bent heterocyclic framework, highlighting the structural flexibility of these molecules . These findings suggest that BMDT-TTF could also exhibit a range of structural conformations depending on its substituents.
Chemical Reactions Analysis
ET derivatives participate in various chemical reactions, primarily as electron donors in the formation of organic metals. The synthesis of a new ET derivative with four hydroxyl groups was reported, and its redox potentials were measured, indicating similar electron-donating properties to ET . The electrochemical properties of BPhDT-TTF were also investigated, leading to the formation of highly conducting radical cation salts . These studies underscore the potential of ET derivatives, including BMDT-TTF, in electronic applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of ET derivatives are closely linked to their molecular structure. The solubility, redox behavior, and ability to form thin films or conducting salts are key characteristics. For instance, the solubility of ET derivatives was enhanced by introducing alkyl chains without compromising their electron-donating ability . The redox behavior of pyrrolo tetrathiafulvalenes was found to be very close to that of TTF itself, suggesting their potential as organic metal building blocks . These insights into the properties of ET derivatives can inform the understanding of BMDT-TTF's behavior in various applications.
Applications De Recherche Scientifique
1. Reflectance Spectra Estimation
- Application Summary: BMDT-TTF is used in the estimation of the on-site Coulomb energy. This is done by measuring polarized reflectance spectra on single crystals of BMDT-TTF salts .
- Methods of Application: The charge-transfer bands were observed along the stacking direction in the crystals of BMDT-TTF salts. The effective on-site Coulomb energies and the transfer integrals of these salts were estimated by analyzing the charge-transfer bands .
- Results: The charge-transfer band was found not only along the stacking direction but also along the S···S direction nearly parallel to the short axis of the BMDT-TTF molecule .
2. Synthesis of New Fulvalenium Salts
- Application Summary: BMDT-TTF is used in the synthesis of new fulvalenium salts of cobalt bis(dicarbollide). These salts have unique crystal structures and electrical conductivities .
- Methods of Application: The crystals of BMDT-TTF salts were prepared by electrochemical oxidation of BMDT-TTF in 1,2,2-trichloroethane–acetonitrile with a specific electrolyte under galvanostatic conditions .
3. θ-Type Cation Radical Salts
- Application Summary: BMDT-TTF is used in the synthesis of θ-type cation radical salts .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results: The specific results or outcomes obtained are not detailed in the source .
4. θ-Type Cation Radical Salts
- Application Summary: BMDT-TTF is used in the synthesis of θ-type cation radical salts . The molecular arrangement of BMDT-TTF in crystals of (BMDT-TTF)-X system (X=AuI2−, AuBr2−, and AsF6−) is quite similar to that in the organic superconductor θ- (BEDT-TTF) 2 I 3 .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
5. Synthesis of MT-TCNB
- Application Summary: BMDT-TTF is used in the synthesis of a new organic donor–acceptor complex: MT-TCNB . This complex combines the TTF derivative BMDT-TTF with the organocyanide acceptor TCNB (TCNB = 1,2,4,5-tetracyanobenzene) .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results: The specific results or outcomes obtained are not detailed in the source .
6. Synthesis of (BMDT-TTF) · C60 · 2CS2
- Application Summary: BMDT-TTF is used in the synthesis of a new molecular C60 complex of the composition (BMDT-TTF) · C60 · 2CS2 .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results: The specific results or outcomes obtained are not detailed in the source .
4. θ-Type Cation Radical Salts
- Application Summary: BMDT-TTF is used in the synthesis of θ-type cation radical salts . The molecular arrangement of BMDT-TTF in crystals of (BMDT-TTF)-X system (X=AuI2−, AuBr2−, and AsF6−) is quite similar to that in the organic superconductor θ- (BEDT-TTF) 2 I 3 .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
5. Synthesis of MT-TCNB
- Application Summary: BMDT-TTF is used in the synthesis of a new organic donor–acceptor complex: MT-TCNB . This complex combines the TTF derivative BMDT-TTF with the organocyanide acceptor TCNB (TCNB = 1,2,4,5-tetracyanobenzene) .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results: The specific results or outcomes obtained are not detailed in the source .
6. Synthesis of (BMDT-TTF) · C60 · 2CS2
- Application Summary: BMDT-TTF is used in the synthesis of a new molecular C60 complex of the composition (BMDT-TTF) · C60 · 2CS2 .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results: The specific results or outcomes obtained are not detailed in the source .
Safety And Hazards
Propriétés
IUPAC Name |
5-([1,3]dithiolo[4,5-d][1,3]dithiol-5-ylidene)-[1,3]dithiolo[4,5-d][1,3]dithiole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4S8/c1-9-3-4(10-1)14-7(13-3)8-15-5-6(16-8)12-2-11-5/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAHVGMRXXZDSOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1SC2=C(S1)SC(=C3SC4=C(S3)SCS4)S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4S8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40548138 | |
| Record name | 2-(2H,5H-[1,3]Dithiolo[4,5-d][1,3]dithiol-2-ylidene)-2H,5H-[1,3]dithiolo[4,5-d][1,3]dithiole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40548138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(methylenedithio)tetrathiafulvalene | |
CAS RN |
68550-20-9 | |
| Record name | 2-(2H,5H-[1,3]Dithiolo[4,5-d][1,3]dithiol-2-ylidene)-2H,5H-[1,3]dithiolo[4,5-d][1,3]dithiole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40548138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Bromo-3H-oxazolo[4,5-b]pyridin-2-one](/img/structure/B1282476.png)
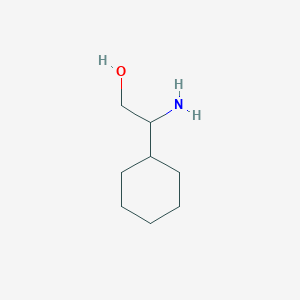
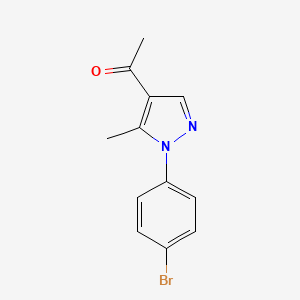

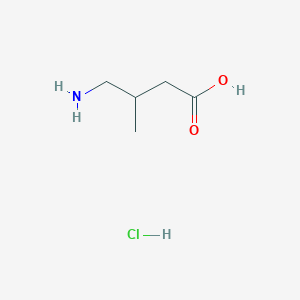

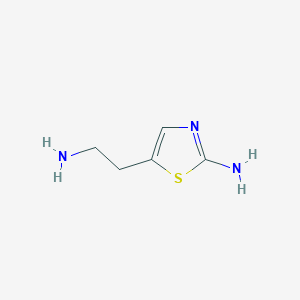
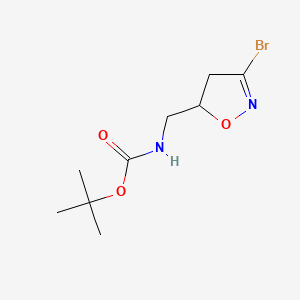
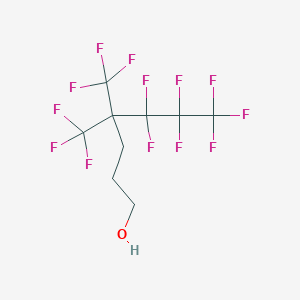
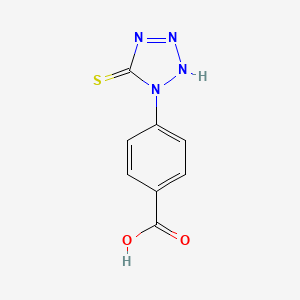
![2-Bromo-1-[4-(2-methylpropyl)phenyl]ethan-1-one](/img/structure/B1282510.png)
